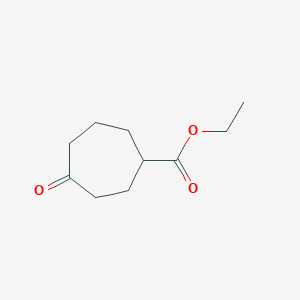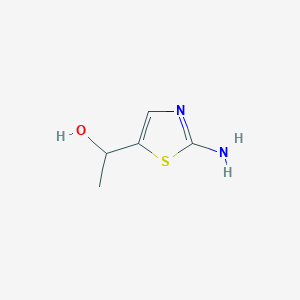
1-(2-Aminothiazol-5-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Aminothiazol-5-yl)ethan-1-ol is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by an amino group at the 2-position and a hydroxyl group at the ethan-1-ol side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(2-Aminothiazol-5-yl)ethan-1-ol can be synthesized through several methods. One common approach involves the reaction of 2-aminothiazole with an appropriate aldehyde or ketone under specific conditions. For instance, a mixture of 2-aminothiazole, barbituric acid or N,N′-dimethyl barbituric acid, and aromatic substituted aldehydes in ethanol can be stirred at 80°C for 30 minutes . This method is efficient, catalyst-free, and uses aqueous ethanol as the medium.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Aminothiazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted thiazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include various thiazole derivatives with different functional groups, which can be further utilized in medicinal chemistry and organic synthesis.
Wissenschaftliche Forschungsanwendungen
1-(2-Aminothiazol-5-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Thiazole derivatives, including this compound, are explored for their anticancer properties.
Industry: It is used in the development of various drugs and biologically active agents.
Wirkmechanismus
The mechanism of action of 1-(2-Aminothiazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity against Mycobacterium tuberculosis does not appear to involve iron chelation . In anticancer research, thiazole derivatives have shown potent and selective inhibitory activity against various human cancer cell lines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar antibacterial properties.
5-(2-Aminothiazol-5-yl)-2-hydroxybenzamide: Another thiazole derivative with potential anticancer activity.
Uniqueness
1-(2-Aminothiazol-5-yl)ethan-1-ol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of an amino group and a hydroxyl group makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C5H8N2OS |
|---|---|
Molekulargewicht |
144.20 g/mol |
IUPAC-Name |
1-(2-amino-1,3-thiazol-5-yl)ethanol |
InChI |
InChI=1S/C5H8N2OS/c1-3(8)4-2-7-5(6)9-4/h2-3,8H,1H3,(H2,6,7) |
InChI-Schlüssel |
SUXKQNSZVCCRGX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CN=C(S1)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,3R,4S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13914970.png)
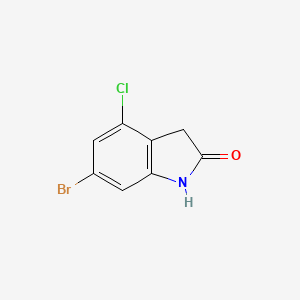
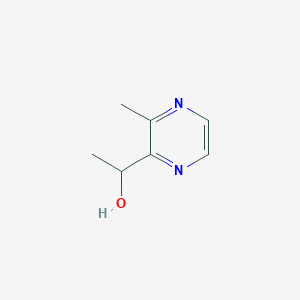
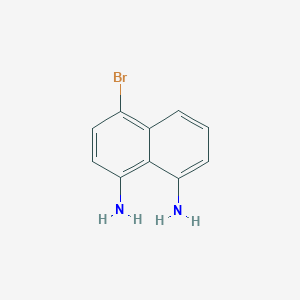
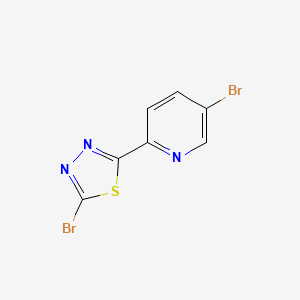
![(5R)-1,3,7-Triazaspiro[4.4]nonane-2,4-dione](/img/structure/B13914995.png)
![Ethyl 8-chloro-2-methylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B13915002.png)
![2-[[3,12-Dihydroxy-4,4,7,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13915013.png)

![(1S,2S,5R)-6-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B13915032.png)
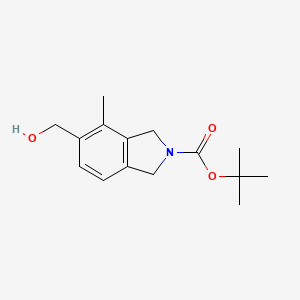

![5-Phenyltetrazolo[1,5-A]pyrimidin-7-Ol](/img/structure/B13915065.png)
